6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
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Overview
Description
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyrano[3,4-c]pyridine core with chlorine atoms at the 6 and 8 positions. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine typically involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like activated manganese dioxide (MnO2) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be performed using agents such as zinc in acetic acid or triphenylphosphine.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Zinc in acetic acid or triphenylphosphine.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one
- Pyrazolo[3,4-d]pyrimidine
- Imidazo[4,5-c]pyridine
Uniqueness
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of chlorine atoms at the 6 and 8 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7Cl2NO |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
6,8-dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C8H7Cl2NO/c9-7-3-5-1-2-12-4-6(5)8(10)11-7/h3H,1-2,4H2 |
InChI Key |
AWTCSQZQRDTNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N=C(C=C21)Cl)Cl |
Origin of Product |
United States |
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